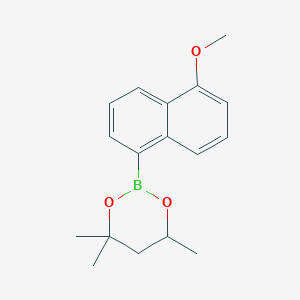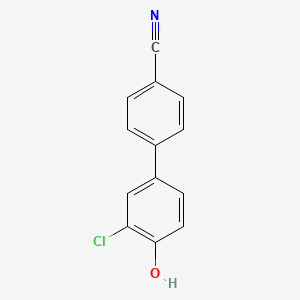
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 2-chloro-4-trimethyl-1,3,2-dioxaborinan-2-ylphenol, is a boron-containing organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. It is a valuable intermediate for the synthesis of a variety of organic compounds and pharmaceuticals, and has been shown to have potential therapeutic effects in some areas.
Applications De Recherche Scientifique
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, the compound has been used as a reagent for the synthesis of various organic molecules. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antivirals. In materials science, it has been used as a building block for the synthesis of a variety of polymers and nanomaterials.
Mécanisme D'action
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to act as an antimicrobial agent by inhibiting the growth of bacteria, fungi, and viruses. The exact mechanism of action is not yet fully understood, but it is believed that the compound binds to the cell wall of the microorganism, disrupting its structure and preventing it from replicating.
Biochemical and Physiological Effects
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial, antifungal, and antiviral activity, as well as the ability to inhibit the growth of cancer cells. In vivo studies have shown that the compound can reduce inflammation and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize in good to excellent yields, and is relatively inexpensive. Additionally, it is a versatile reagent for the synthesis of a variety of organic molecules and pharmaceuticals. The main limitation of the compound is that it is slightly toxic, and should be handled with care and in a well-ventilated area.
Orientations Futures
The potential applications of 2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol are numerous. Some potential future directions for research include the development of new synthetic methods for the synthesis of the compound, the exploration of its potential therapeutic effects in various diseases, and the development of new polymers and nanomaterials based on the compound. Additionally, further research is needed to explore the exact mechanism of action of the compound and to identify potential side effects.
Méthodes De Synthèse
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized in a two-step process. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2-hydroxy-1,2,3-trimethyl-1,3,2-dioxaborinane in the presence of a catalytic amount of sodium hydroxide. This reaction yields the desired product in good to excellent yields. The second step involves the reaction of the product with a suitable base such as sodium hydroxide or potassium hydroxide to yield the desired product in good to excellent yields.
Propriétés
IUPAC Name |
2-chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXCXUVNRXGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)



